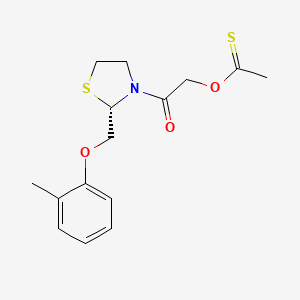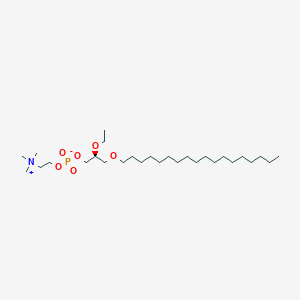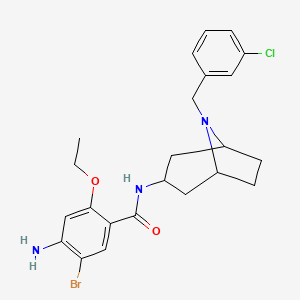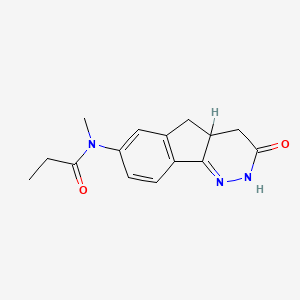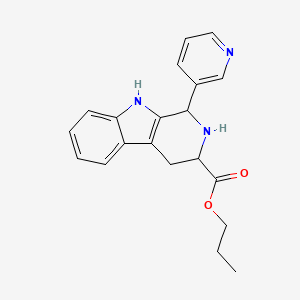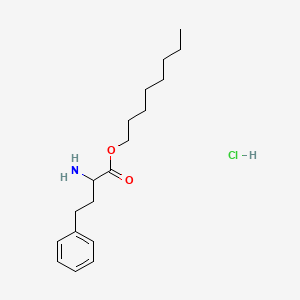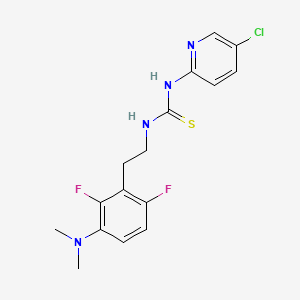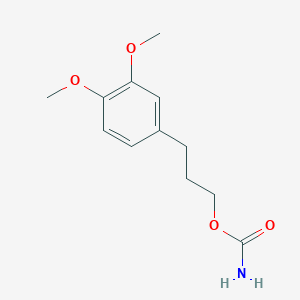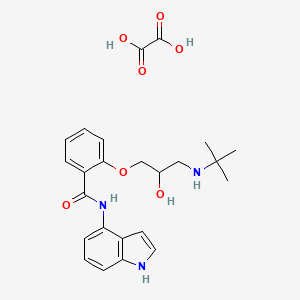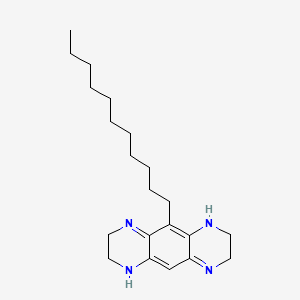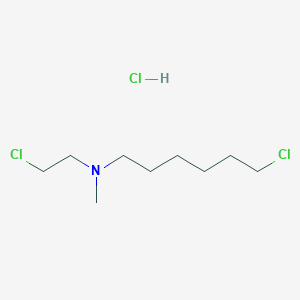![molecular formula C9H24N3NaO8 B12748963 Sodium;2-[bis(2-hydroxyethyl)amino]ethanol;formaldehyde;formic acid;urea;hydroxide CAS No. 68988-74-9](/img/structure/B12748963.png)
Sodium;2-[bis(2-hydroxyethyl)amino]ethanol;formaldehyde;formic acid;urea;hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Urea, formaldehyde, formic acid, triethanolamine, caustic soda reaction product” is a heterocyclic organic compound. It is formed through the reaction of urea, formaldehyde, formic acid, triethanolamine, and caustic soda. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a two-stage reaction process. Initially, urea and formaldehyde undergo a condensation reaction in the presence of an alkaline catalyst, such as caustic soda. This is followed by the addition of formic acid and triethanolamine, which further react to form the final product. The reaction conditions, including temperature, pH, and reaction time, are carefully controlled to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The process involves continuous monitoring of the reaction parameters to ensure high yield and purity of the final product. The use of advanced technologies and equipment helps in optimizing the production process and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield different oxidation states of the compound, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
The compound has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to understand its effects on different biological systems.
Medicine: Investigated for its potential therapeutic applications and effects on human health.
Industry: Utilized in the production of adhesives, resins, and other industrial products
Mechanism of Action
The mechanism by which the compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and proteins, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Urea-formaldehyde: A widely used resin in adhesives and coatings.
Melamine-formaldehyde: Known for its use in laminates and molding compounds.
Uniqueness
The uniqueness of the compound “Urea, formaldehyde, formic acid, triethanolamine, caustic soda reaction product” lies in its specific combination of reactants and the resulting properties. Unlike other similar compounds, it offers a unique set of characteristics that make it suitable for specialized applications in various fields .
Properties
CAS No. |
68988-74-9 |
|---|---|
Molecular Formula |
C9H24N3NaO8 |
Molecular Weight |
325.29 g/mol |
IUPAC Name |
sodium;2-[bis(2-hydroxyethyl)amino]ethanol;formaldehyde;formic acid;urea;hydroxide |
InChI |
InChI=1S/C6H15NO3.CH4N2O.CH2O2.CH2O.Na.H2O/c8-4-1-7(2-5-9)3-6-10;2-1(3)4;2-1-3;1-2;;/h8-10H,1-6H2;(H4,2,3,4);1H,(H,2,3);1H2;;1H2/q;;;;+1;/p-1 |
InChI Key |
XDPZRPOLSKOCHY-UHFFFAOYSA-M |
Canonical SMILES |
C=O.C(CO)N(CCO)CCO.C(=O)O.C(=O)(N)N.[OH-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


